molecular formula C10H14ClN B1332079 4-(Tert-Butyl)-2-Chloroaniline CAS No. 42265-67-8

4-(Tert-Butyl)-2-Chloroaniline

Cat. No. B1332079
CAS RN: 42265-67-8
M. Wt: 183.68 g/mol
InChI Key: MFEZEFHCSBXPPO-UHFFFAOYSA-N
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Description

4-(Tert-Butyl)-2-Chloroaniline is a derivative of aniline. It is a compound that contains a chlorine atom and a tert-butyl group attached to an aniline molecule . It is used in various chemical reactions and has significant industrial applications .


Synthesis Analysis

The synthesis of 4-(Tert-Butyl)-2-Chloroaniline involves several steps. One of the methods involves the reaction of 4-tert-Butylaniline with formic acid to produce formic acid- (4-tert-butyl-anilide) . Another method involves the reaction of 2,2′-selenobis (4,6-di-tert-butyl phenol) with equimolar amount of dichlorophenylphosphine .


Molecular Structure Analysis

The molecular structure of 4-(Tert-Butyl)-2-Chloroaniline can be determined using various techniques such as NMR, thermogravimetric analysis, and Fourier transform infrared spectra (FT-IR) . The compound identified as 2,4-Ditert butyl phenol (2,4-DTBP) was successfully extracted from P. zeylanica using Ethyl acetate and confirmed through GC–MS analysis .


Chemical Reactions Analysis

4-(Tert-Butyl)-2-Chloroaniline undergoes various chemical reactions. For instance, 4-tert-Butylaniline reacts with formic acid to produce formic acid- (4-tert-butyl-anilide) . It also undergoes electrochemical trimerization via anodic oxidation .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(Tert-Butyl)-2-Chloroaniline can be determined using various techniques. For instance, the transition states in the solvolysis of tert-butyl chloride, bromide, and iodide are highly dipolar and are strong hydrogen bond acids and strong hydrogen bond bases .

Scientific Research Applications

Synthesis of Formic Acid-(4-Tert-Butyl-Anilide)

4-(Tert-Butyl)-2-Chloroaniline: reacts with formic acid to produce formic acid-(4-tert-butyl-anilide). This reaction typically occurs in the presence of a solvent like toluene under heating conditions . This compound can be used as an intermediate in the synthesis of various organic compounds.

Preparation of Dinitrotriphenylamine Derivatives

It is utilized in the synthesis of 4-tert-Butyl-4′,4″-dinitrotriphenylamine . This compound is a derivative of triphenylamine, which is often used in the creation of dyes, pigments, and other materials that require stable, electron-rich aromatic systems.

Creation of Diamine Monomers

The compound serves as a precursor for new triphenylamine-containing diamine monomers . These monomers can be polymerized to form polyamides or polyimides, which are useful in high-performance materials due to their thermal stability and mechanical strength.

Synthesis of Pyrimidinone Derivatives

4-(Tert-Butyl)-2-Chloroaniline: is involved in the synthesis of 2-oxopyrimido[4,5-d]pyrimidin-5(6H)-one derivatives . These heterocyclic compounds have a broad range of applications, including pharmaceuticals, agrochemicals, and as intermediates in organic synthesis.

Photochemistry Applications

In the field of photochemistry, derivatives of 4-(Tert-Butyl)-2-Chloroaniline can be used to mimic the function of quinone pools in photosynthesis. This application is crucial for understanding and replicating natural photosynthetic processes .

Electrochemistry Research

Compounds derived from 4-(Tert-Butyl)-2-Chloroaniline have applications in electrochemistry. They can be used in studies related to the conversion of quinones to quinols, which is an important reaction in the field of organic electrochemistry .

Future Directions

The future directions for 4-(Tert-Butyl)-2-Chloroaniline could involve further investigation and exploration of its potential in various fields. For instance, the synthesis of 2-tert-butyl-4-methylphenol is of great significance because of its wide application in industry .

properties

IUPAC Name

4-tert-butyl-2-chloroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN/c1-10(2,3)7-4-5-9(12)8(11)6-7/h4-6H,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFEZEFHCSBXPPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50334549
Record name 4-(Tert-Butyl)-2-Chloroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50334549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Tert-Butyl)-2-Chloroaniline

CAS RN

42265-67-8
Record name 2-Chloro-4-(1,1-dimethylethyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42265-67-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Tert-Butyl)-2-Chloroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50334549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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